molecular formula C28H32O9S B1219738 Prednisolone metasulfobenzoate CAS No. 3694-41-5

Prednisolone metasulfobenzoate

Cat. No.: B1219738
CAS No.: 3694-41-5
M. Wt: 544.6 g/mol
InChI Key: WVKSUFYQOHQCMM-YGZHYJPASA-N
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Description

Contextualization of Glucocorticoid Ester Derivatives in Drug Design

Glucocorticoids are a cornerstone in managing various inflammatory and autoimmune conditions. axplora.com However, their systemic use can be associated with a range of side effects. tandfonline.com To mitigate these, pharmaceutical scientists have explored the development of glucocorticoid ester derivatives. scirp.orgnih.gov This approach involves chemically modifying the parent glucocorticoid to alter its physicochemical properties, such as solubility and permeability. scirp.orgcore.ac.uk The goal is to create "soft drugs" or "antedrugs" that exert their effect locally at the target site and are then rapidly inactivated in the systemic circulation, thereby reducing the risk of widespread adverse effects. atsjournals.org

Rationale for Research into Prednisolone (B192156) Metasulfobenzoate: Targeted Delivery and Modified Systemic Exposure Objectives

The primary rationale for investigating Prednisolone metasulfobenzoate lies in the pursuit of targeted drug delivery, particularly to the colon, for the treatment of inflammatory bowel diseases like ulcerative colitis. nih.govtandfonline.comdrugbank.com Conventional oral corticosteroids are absorbed in the upper gastrointestinal tract, leading to systemic exposure and potential side effects. google.com this compound, being a salt of prednisolone, is more poorly absorbed in the upper GI tract compared to standard prednisolone. tandfonline.comgoogle.com

This characteristic is leveraged in formulations designed to release the drug specifically in the colon. google.comnih.gov By achieving localized action, the aim is to maximize the anti-inflammatory effect at the site of disease while minimizing systemic absorption and the associated risks. google.comnih.gov Research has focused on developing oral preparations with specialized coatings, such as those using acrylic-based resins or starch, that are designed to dissolve at the pH of the terminal ileum or be broken down by colonic bacteria, thus releasing the active compound directly in the colon. tandfonline.comnih.gov

Overview of this compound as a Research Compound and Prodrug Concept

This compound functions as a prodrug, which is an inactive or less active derivative of a parent drug that is converted into the active form within the body. scirp.orgcore.ac.uk In this case, this compound is a bioreversible derivative of the active glucocorticoid, prednisolone. core.ac.ukresearchgate.net The ester linkage is designed to be cleaved, releasing the active prednisolone at the intended site of action. core.ac.uk

The prodrug strategy for this compound aims to overcome the limitations of the parent drug by modifying its pharmacokinetic properties. core.ac.uk This approach allows for the development of formulations that can be administered orally but act topically within the gastrointestinal tract, a significant advancement in the treatment of localized inflammatory conditions. tandfonline.comresearchgate.net

Scope and Academic Significance of this compound Investigations

The investigation into this compound holds considerable academic significance. It serves as a key example in the study of site-specific drug delivery and the application of prodrug concepts to enhance therapeutic outcomes. Research in this area contributes to a deeper understanding of drug metabolism and absorption in different segments of the gastrointestinal tract.

Clinical trials comparing targeted-release formulations of this compound with conventional oral prednisolone have been conducted to evaluate its efficacy and safety profile. nih.govnih.gov These studies are crucial for establishing the clinical utility of this targeted approach and provide valuable data for the broader field of gastroenterology and pharmaceutical sciences. nih.govresearchgate.netmedirequests.com The development of such "second-generation" corticosteroids represents a significant step towards more refined and safer therapies for chronic inflammatory diseases. researchgate.netmedirequests.com

Chemical and Physical Properties of this compound

PropertyValueSource(s)
Molecular Formula C28H32O9S chemsrc.comnih.gov
Molecular Weight 544.613 g/mol chemsrc.com
CAS Number 39175-74-1 chemsrc.com
Density 1.5±0.1 g/cm3 chemsrc.com
LogP 2.71 chemsrc.com
Index of Refraction 1.652 chemsrc.com

Chemical and Physical Properties of Prednisolone Sodium Metasulfobenzoate

PropertyValueSource(s)
Molecular Formula C28H31NaO9S cymitquimica.comhtsbiopharma.com
Molecular Weight 566.60 g/mol cymitquimica.comhtsbiopharma.com
CAS Number 630-67-1 cymitquimica.comhtsbiopharma.comchemicalbook.com
Form Solid chemicalbook.com
Color White to Pale Yellow chemicalbook.com
Melting Point >88°C (dec.) chemicalbook.com
Storage Temperature -20°C Freezer, Under inert atmosphere chemicalbook.com
Stability Hygroscopic chemicalbook.com

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-[2-[(8S,9S,10R,11S,13S,14S,17R)-11,17-dihydroxy-10,13-dimethyl-3-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-yl]-2-oxoethoxy]carbonylbenzenesulfonic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H32O9S/c1-26-10-8-18(29)13-17(26)6-7-20-21-9-11-28(33,27(21,2)14-22(30)24(20)26)23(31)15-37-25(32)16-4-3-5-19(12-16)38(34,35)36/h3-5,8,10,12-13,20-22,24,30,33H,6-7,9,11,14-15H2,1-2H3,(H,34,35,36)/t20-,21-,22-,24+,26-,27-,28-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVKSUFYQOHQCMM-YGZHYJPASA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CC(C3C(C1CCC2(C(=O)COC(=O)C4=CC(=CC=C4)S(=O)(=O)O)O)CCC5=CC(=O)C=CC35C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]12C[C@@H]([C@H]3[C@H]([C@@H]1CC[C@@]2(C(=O)COC(=O)C4=CC(=CC=C4)S(=O)(=O)O)O)CCC5=CC(=O)C=C[C@]35C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H32O9S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

630-67-1 (mono-hydrochloride salt)
Record name Prednisolone metasulfobenzoate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003694415
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DSSTOX Substance ID

DTXSID20190432
Record name Prednisolone metasulfobenzoate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

544.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3694-41-5, 39175-74-1
Record name Prednisolone metasulfobenzoate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003694415
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Prednisolone metasulfobenzoate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0039175741
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Prednisolone metasulfobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20190432
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name SR3YX73FW2
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SR3YX73FW2
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthetic Methodologies and Advanced Chemical Derivatization of Prednisolone Metasulfobenzoate

Established Synthetic Pathways for Prednisolone (B192156) Metasulfobenzoate

The primary and well-documented methods for synthesizing prednisolone metasulfobenzoate utilize prednisolone as the foundational molecule. The synthesis involves key steps of esterification and sodium salt formation, followed by rigorous purification.

Prednisolone as Core Starting Material in Chemical Synthesis

The synthesis of this compound begins with prednisolone, a widely available corticosteroid. axplora.com Prednisolone itself is a glucocorticoid with a pregna-1,4-diene-3,20-dione backbone, featuring hydroxyl groups at the 11, 17, and 21 positions. nih.gov The reactivity of the 21-hydroxyl group is central to the esterification process that forms the desired product.

One established method involves the sulfonation of benzoic acid with hot chlorosulfonic acid to yield 3-carboxybenzenesulfonyl chloride. drugfuture.com This intermediate is then coupled with prednisolone to produce the 21-sulfobenzoate ester. drugfuture.com An alternative approach utilizes the condensation of prednisolone 21-methanesulfonate with sodium 3-sulfobenzoate. drugfuture.com

Sodium Salt Formation and Esterification Processes

The esterification step is crucial for linking the metasulfobenzoate moiety to the prednisolone backbone. In one pathway, after the coupling of 3-carboxybenzenesulfonyl chloride with prednisolone, the resulting ester is treated with aqueous sodium hydroxide (B78521) to form the final sodium salt. drugfuture.com In the alternative route, the condensation of prednisolone 21-methanesulfonate with sodium 3-sulfobenzoate is followed by conversion to the sodium salt using aqueous sodium acetate. drugfuture.com The sodium salt form, this compound sodium, enhances the water solubility of the compound.

Purification Techniques in Synthetic Schemes

Purification of the final product is essential to remove unreacted starting materials, reagents, and byproducts. Common techniques in steroid chemistry, such as crystallization, are employed to achieve the desired purity of this compound. The process may involve steps like recrystallization from appropriate solvents to isolate the pure crystalline product. google.com The specific purification protocol depends on the synthetic route chosen and the impurities present. Techniques like extraction and adsorption-desorption may also be considered as part of the downstream processing to recover and purify the target compound. nih.gov

Exploration of Alternative Synthetic Routes and Structural Modifications for Enhanced Properties

Research into alternative synthetic methods and structural modifications of this compound aims to improve its physicochemical properties and biological performance.

Design and Synthesis of Novel this compound Ester Analogues

The design and synthesis of novel ester analogues of prednisolone are an active area of research. By modifying the ester group at the 21-position, it is possible to alter properties such as lipophilicity and, consequently, the pharmacokinetic profile of the drug. For instance, the synthesis of different ester derivatives can be achieved by reacting prednisolone with various acylating agents. While specific novel analogues of this compound are not extensively detailed in the provided results, the general principle of creating ester prodrugs to enhance properties is well-established for corticosteroids. researchgate.net

Mechanistic Investigations of Prednisolone Metasulfobenzoate at the Molecular and Cellular Level

Glucocorticoid Receptor (GR) Agonism and Binding Affinity Studies

The anti-inflammatory and immunomodulating properties of Prednisolone (B192156) metasulfobenzoate stem from its function as a glucocorticoid receptor (GR) agonist. qeios.comspringer.com Upon entering a target cell, the steroid binds to specific GRs located in the cytoplasm. pharmgkb.org This binding event is the critical first step that dictates the subsequent molecular actions of the compound.

As a glucocorticoid agonist, prednisolone (the active metabolite) binds with high affinity to the cytoplasmic glucocorticoid receptor. pharmgkb.orgpharmgkb.org This interaction induces a conformational change in the receptor, causing the dissociation of associated heat shock proteins. The activated steroid-receptor complex then translocates into the cell nucleus. pharmgkb.org Within the nucleus, it binds to specific DNA sequences known as glucocorticoid response elements (GREs) located in the promoter regions of target genes. pharmgkb.org This binding to GREs allows the GR to function as a transcription factor, directly modulating the expression of a wide array of genes involved in inflammation, cellular proliferation, and differentiation. pharmgkb.orgpharmgkb.org

Prednisolone metasulfobenzoate is a 21-ester of prednisolone. google.com Research into the structure-activity relationship of steroids provides insights into its binding characteristics relative to its parent compound. Studies on various glucocorticoids have shown that modifications at the C-21 position can influence both binding affinity and lipophilicity. Specifically, the addition of a 21-ester group generally results in lower binding affinity for the glucocorticoid receptor compared to the parent alcohol form. nih.gov Therefore, it is expected that this compound would exhibit a lower intrinsic binding affinity for the GR than prednisolone itself.

Table 1: General Principles of Steroid Binding Affinity

Steroid ModificationEffect on GR Binding AffinityExample
Parent AlcoholBaseline AffinityPrednisolone
21-EsterLower Affinity than Parent AlcoholThis compound

This table is based on general findings on steroid chemistry and receptor affinity. nih.gov

Modulation of Gene Expression and Transcriptional Regulation

The primary mechanism of glucocorticoids involves altering gene expression. qeios.com The activated GR-complex can either enhance or suppress the transcription of specific genes, leading to a broad range of anti-inflammatory effects. drugbank.com

A key anti-inflammatory function of glucocorticoids is the inhibition of pro-inflammatory gene expression. qeios.comdrugbank.com This is achieved through the repression of transcription factors such as NF-κB and AP-1, which are pivotal in orchestrating inflammatory responses. drugbank.comnih.gov Studies on the active moiety, prednisolone, have demonstrated a significant downregulation of numerous pro-inflammatory mediators. This includes a reduction in the gene expression and production of cytokines like Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1β (IL-1β), IL-4, IL-5, and IL-13. nih.govmedrxiv.org Furthermore, prednisolone treatment has been shown to suppress the transcription of various chemokines responsible for recruiting inflammatory cells, including CCL17, CCL22, CCL24, and CCL26. medrxiv.org

Table 2: Pro-inflammatory Genes and Proteins Downregulated by Prednisolone

Gene/ProteinPrimary Function
TNF-α, IL-1βKey pro-inflammatory cytokines
IL-4, IL-5, IL-13Cytokines involved in Type-2 inflammation
CCL17, CCL22Chemokines involved in Th2 cell recruitment
CCL24, CCL26Eotaxins; chemokines that recruit eosinophils

Data compiled from studies on prednisolone. nih.govmedrxiv.org

In addition to suppressing inflammatory pathways, glucocorticoids also actively promote the transcription of anti-inflammatory genes. drugbank.com The activated GR complex can directly bind to GREs in the promoter regions of these genes, enhancing their expression. Research has shown that prednisolone treatment leads to the upregulation of key anti-inflammatory and tissue repair molecules. medrxiv.org Notably, it promotes the expression of Interleukin-10 (IL-10), a potent anti-inflammatory cytokine that plays a crucial regulatory role in the immune system. drugbank.comnih.govmedrxiv.org Studies have also documented an increased production of Transforming Growth Factor-β1 (TGF-β1) and Amphiregulin, which are involved in immunoregulation and tissue repair processes. nih.govmedrxiv.org

Table 3: Anti-inflammatory and Regulatory Genes Promoted by Prednisolone

Gene/ProteinPrimary Function
Interleukin-10 (IL-10)Potent anti-inflammatory and regulatory cytokine
Transforming Growth Factor-β1 (TGF-β1)Involved in immunoregulation and tissue healing
Amphiregulin (AREG)A member of the EGF family, important in tissue repair

Data compiled from studies on prednisolone. drugbank.comnih.govnih.govmedrxiv.org

Cellular Effects in In Vitro and Ex Vivo Models

The molecular changes induced by this compound translate into observable effects at the cellular level. Laboratory studies using in vitro (cell culture) and ex vivo (tissue) models have helped to characterize these actions. Prednisolone and its analogs are known to decrease the number of circulating lymphocytes, induce the differentiation of certain cells, and stimulate apoptosis in sensitive cell populations. qeios.commdpi.comnih.gov

An in vitro dissolution model was used to assess the release characteristics of a this compound formulation, demonstrating how different compositions can be designed to release the drug under specific conditions simulating the gastrointestinal tract. researchgate.net In another study, a mucoadhesive gel containing Prednisolone sodium metazoate was evaluated. Ex vivo studies confirmed its mucoadhesive properties, while in vivo histological analysis in an animal model showed that the formulation led to a rapid recovery of ulcers, which was confirmed by evaluating inflammatory biomarkers. mdpi.com These studies highlight the compound's local anti-inflammatory effects at a cellular and tissue level. mdpi.com

Immune Cell Activation and Proliferation Inhibition in Research Settings

This compound, like other corticosteroids, exerts its immunosuppressive effects by inhibiting the activation and proliferation of various immune cells. ontosight.aismolecule.com This is a key aspect of its anti-inflammatory action. ontosight.ai

Inhibition of T-Cell and Macrophage Activity:

Research indicates that the immunosuppressive properties of prednisolone are mediated through its ability to inhibit the activation and proliferation of immune cells such as T-cells and macrophages. ontosight.ai In a study on experimental autoimmune uveitis (EAU) in mice, prednisone (B1679067) treatment led to a notable reduction in the activation of T cells and monocytes. frontiersin.org This was particularly evident in the suppression of Th1, Th17, and Tfh cell differentiation. frontiersin.org Furthermore, histological analysis has shown a significant 89% reduction in CD3+ T-cell infiltration in tissues treated with a formulation containing prednisolone sodium metasulfobenzoate. vulcanchem.com

Effects on Lymphocytes:

Impact on Neutrophil and Myeloid Cell Function:

The compound also affects other immune cells. It has been shown to suppress leukocyte migration, with a 64% decrease in neutrophil chemotaxis observed in mucosal tissue. vulcanchem.com In a study involving zebrafish, prednisolone treatment reduced macrophage numbers and decreased the generation of myelomonocytes while enhancing their apoptosis. nih.gov

Table 1: Effects of Prednisolone on Immune Cell Populations and Functions

Immune Cell Type Observed Effect Research Context
T-Cells (general) Inhibition of activation and proliferation. ontosight.ai General immunosuppressive mechanism.
CD4+ T cells (Th1, Th17, Tfh) Inhibition of differentiation. frontiersin.org Experimental autoimmune uveitis in mice.
CD3+ T-cells 89% reduction in infiltration. vulcanchem.com Histological analysis of treated tissue.
Lymphocytes (activated) 3.2-fold increase in caspase-3 activity (apoptosis). vulcanchem.com Mechanistic study.
Neutrophils 64% decrease in chemotaxis. vulcanchem.com Mucosal tissue analysis.
Macrophages/Monocytes Reduced numbers and inhibited activation. ontosight.ainih.gov General immunosuppression and zebrafish study.

Induction of Cell Differentiation in Glucocorticoid-Sensitive Cell Lines

This compound is known to induce cell differentiation in sensitive cell lines. nih.gov This action is a component of its broader effects as a glucocorticoid.

Chondrocyte Differentiation:

Studies using the ATDC5 chondrocyte cell line, which models the process of longitudinal bone growth, have investigated the effects of prednisolone on differentiation. In this model, prednisolone exposure during chondrogenesis led to a significant increase in alkaline phosphatase (ALP) activity, a marker of chondrocyte differentiation and hypertrophy. nih.gov Specifically, prednisolone at concentrations of 10⁻⁸ M, 10⁻⁷ M, and 10⁻⁶ M increased ALP activity by an average of 62%. nih.gov However, the effects were minimal during the terminal differentiation phase. nih.gov

T-Cell Differentiation:

Research on CD8 T cells has explored the impact of prednisolone on their differentiation. Gene expression analysis of prednisolone-treated CD8 T cells after TCR stimulation was conducted to understand these effects. ebi.ac.uk In a broader context, studies on prednisone in an autoimmune disease model showed it inhibits the differentiation of pro-inflammatory T-cell subsets like Th1 and Th17. frontiersin.org

Myelomonocyte and Osteoblast Differentiation:

In zebrafish models, prednisolone treatment was found to impact the differentiation of various cell types. It led to an incomplete differentiation of osteoblasts. nih.gov This highlights the cell-type-specific effects of glucocorticoids on differentiation processes.

Table 2: Research Findings on Prednisolone-Induced Cell Differentiation

Cell Line/Type Key Finding Experimental Detail
ATDC5 Chondrocytes Increased alkaline phosphatase (ALP) activity by 62%. nih.gov Exposure during chondrogenesis at 10⁻⁸ M to 10⁻⁶ M. nih.gov
CD8 T-Cells Gene expression changes related to differentiation measured. ebi.ac.uk Cells treated with 1 µM prednisolone after TCR stimulation. ebi.ac.uk
Osteoblasts (in vivo) Incomplete differentiation observed. nih.gov Zebrafish model treated with prednisolone. nih.gov

Impact on Inflammatory Mediator Synthesis Pathways (e.g., Prostaglandins (B1171923), Leukotrienes)

A primary mechanism of the anti-inflammatory action of this compound is the inhibition of the synthesis of key inflammatory mediators, including prostaglandins and leukotrienes. ontosight.ainih.gov

Inhibition of Prostaglandin (B15479496) Synthesis:

Prednisolone has been shown to significantly reduce the synthesis of prostaglandins. One study investigating the effect of prednisolone on prostaglandin E2 (PGE2) synthesis in rectal biopsies from patients with ulcerative colitis found that a concentration of 8.33 x 10⁻⁷ M reduced mean PGE2 synthesis to 36.4% of control values as measured by bioassay, and 26.2% as measured by radioimmunoassay. nih.gov A higher concentration of 5.66 X 10⁻⁴ M reduced PGE2 synthesis to 7.7% of control values. nih.gov More recent proteomic and transcriptomic analyses have also confirmed that prednisolone downregulates prostaglandin synthases, such as PTGDS and HPGDS. medrxiv.org

Inhibition of Leukotriene Synthesis:

The synthesis of leukotrienes, potent chemoattractants and inflammatory mediators, is also inhibited by prednisolone. annualreviews.org Corticosteroids are known to inhibit phospholipase A2, a key enzyme in the pathway leading to leukotriene synthesis. nih.gov In vivo studies have demonstrated that intravenous prednisolone significantly lowers the release of leukotriene B4 (LTB4) from neutrophils in asthmatic patients. nih.gov Preincubation of neutrophils with prednisolone resulted in a dose-dependent inhibition of LTB4 release. nih.gov This inhibition of leukotriene synthesis is considered a significant factor in the therapeutic effects observed in inflammatory conditions like inflammatory bowel disease. annualreviews.orggoogle.com

Table 3: Impact of Prednisolone on Inflammatory Mediator Synthesis

Inflammatory Mediator Effect Experimental Details
Prostaglandin E2 (PGE2) Reduced synthesis to 26.2-36.4% of control. nih.gov 8.33 x 10⁻⁷ M prednisolone in rectal biopsies. nih.gov
Prostaglandin E2 (PGE2) Reduced synthesis to 7.7% of control. nih.gov 5.66 X 10⁻⁴ M prednisolone in rectal biopsies. nih.gov
Prostaglandin Synthases (PTGDS, HPGDS) Downregulated. medrxiv.org Proteomic analysis of sputum. medrxiv.org
Leukotriene B4 (LTB4) Significantly lower release from neutrophils. nih.gov In vivo study in asthmatic patients. nih.gov
Leukotriene Synthesis Inhibition via phospholipase A2. nih.gov General mechanism of corticosteroids.

Pharmacokinetic and Biotransformation Research of Prednisolone Metasulfobenzoate

In Vivo Pharmacokinetic Profiling in Preclinical Animal Models

The in vivo behavior of prednisolone (B192156) metasulfobenzoate has been a subject of research to understand its therapeutic potential and compare it with its parent compounds, prednisone (B1679067) and prednisolone.

Absorption Characteristics and Intestinal Permeability Studies

Research indicates that prednisolone metasulfobenzoate is poorly absorbed from the gastrointestinal tract. A study comparing the intestinal infusion of this compound and prednisone in humans found that the absorption of the former was significantly lower. nih.gov This finding is supported by another study where a this compound enema was shown to have poor absorption, leading to lower plasma concentrations of prednisolone compared to a prednisolone-21-phosphate enema. nih.gov The ester form of this compound is considered a limiting factor in its intestinal absorption. nih.gov In rats, prednisolone itself has been shown to increase the maximum absorptive capacity for galactose in both the jejunum and ileum, suggesting a direct action on the enterocytes. researchgate.net

Distribution Patterns and Tissue-Specific Delivery Mechanisms

Specific studies detailing the tissue distribution of this compound in preclinical animal models are limited. However, insights can be drawn from studies on prednisone and its active metabolite, prednisolone. Following administration in mice, dogs, and monkeys, prednisone and prednisolone are widely distributed throughout the body. nih.gov In a study on monkeys, the concentration of prednisone in the kidneys, liver, and intestine was higher than in the serum 30 minutes after an intravenous dose. nih.gov For prednisolone in rats, tissue distribution was found to be nonlinear, with the highest binding observed in muscle, followed by the liver, heart, intestine, and bone. nih.gov The brain showed low concentrations of prednisolone, which is thought to be due to the action of P-glycoprotein-mediated efflux. nih.gov

Systemic Availability and Comparative Bioavailability Studies with Prednisone/Prednisolone in Animal Models

Comparative studies, primarily in humans, have demonstrated that the systemic availability of prednisolone from this compound is lower than that from an equivalent dose of prednisone. nih.govnih.gov One study reported that the peak serum concentrations of prednisolone were significantly lower and occurred later after administration of this compound compared to prednisone. nih.gov Similarly, the area under the concentration-time curve (AUC) was also significantly smaller for this compound. nih.gov This difference in bioavailability is attributed to the poorer absorption of the metasulfobenzoate ester. nih.govnih.gov

Below is a data table summarizing a human study comparing the pharmacokinetic parameters of prednisolone after oral administration of prednisone and this compound.

ParameterPrednisoneThis compound
Cmax (ng/ml) 473 ± 106232 ± 70
AUC (0-8h) Significantly greaterSignificantly lower

Table 1: Comparative pharmacokinetic parameters of prednisolone after oral administration of prednisone and this compound in healthy volunteers. nih.gov

Elimination Half-Lives and Clearance Rates in Animal Studies

Specific data on the elimination half-life and clearance rate of this compound in animal models is scarce. However, information on prednisone and prednisolone provides some indication. In dogs and monkeys, the disappearance of prednisone from the serum after an intravenous dose was biphasic, with apparent half-lives of 15 and 82 minutes, and 33 and 78 minutes, respectively. nih.gov In dogs, the elimination half-life of prednisone was found to be consistent at around 250 minutes across different dosing regimens. nih.gov

The clearance of prednisolone can be influenced by factors such as dose and plasma protein binding. uspto.gov In humans, phenobarbitone has been shown to induce the hepatic metabolism of prednisolone, leading to a more rapid clearance from the plasma. nih.gov

Metabolic Pathways and Biotransformation Enzymes

The biotransformation of this compound involves the initial cleavage of the metasulfobenzoate group to release the active compound, prednisolone. The metabolism of prednisolone is well-documented.

Hepatic and Extrahepatic Metabolism of this compound

The metabolism of prednisolone, the active form of this compound, occurs primarily in the liver. clinpgx.org Prednisone is converted to prednisolone in the liver by the enzyme 11-beta-hydroxysteroid dehydrogenase (11β-HSD). clinpgx.orgendocrine-abstracts.org Prednisolone is then further metabolized, mainly by the cytochrome P450 enzyme CYP3A4. clinpgx.org This metabolism includes hydroxylation reactions, which make the molecule more water-soluble for excretion. 6β-hydroxylation is a major route of metabolism for several steroid hormones in human liver microsomes. capes.gov.br

While the liver is the primary site of metabolism, extrahepatic metabolism also occurs. For instance, the interconversion of prednisone and prednisolone can happen in other tissues. clinpgx.org The kidneys are also involved in the metabolism and elimination of these compounds. nih.gov The activity of metabolic enzymes can be affected by liver function, with impaired liver function potentially leading to decreased metabolic clearance of prednisolone. nih.govresearchgate.net

The specific enzymes responsible for the cleavage of the metasulfobenzoate ester from prednisolone are not well-documented in the provided search results. However, it is understood that this hydrolysis must occur for the drug to become pharmacologically active.

Role of Cytochrome P450 Enzymes (e.g., CYP3A4) in Metabolite Formation

Once this compound is hydrolyzed to its active form, prednisolone, the subsequent metabolism is understood to proceed along pathways established for prednisolone itself. A key enzyme family involved in this process is the Cytochrome P450 (CYP) system, with CYP3A4 being a primary contributor.

Research on prednisolone indicates that CYP3A4 is responsible for the formation of hydroxylated metabolites. The most significant of these is 6β-hydroxyprednisolone. While direct studies on the CYP3A4-mediated metabolism of prednisolone derived from this compound are not extensively documented, the established metabolic fate of prednisolone provides a strong basis for inferring this pathway.

The involvement of CYP3A4 in prednisolone metabolism is supported by several lines of evidence:

In vitro studies: Experiments using human liver microsomes have demonstrated the conversion of prednisolone to 6β-hydroxyprednisolone, a reaction catalyzed by CYP3A4.

Drug interaction studies: Co-administration of prednisolone with known inhibitors of CYP3A4, such as ketoconazole, has been shown to decrease the clearance of prednisolone and reduce the formation of its 6β-hydroxy metabolite. Conversely, inducers of CYP3A4 can increase the clearance of prednisolone.

While other CYP isoforms may play a minor role, CYP3A4 is considered the principal enzyme responsible for the Phase I metabolism of prednisolone. The table below summarizes the key metabolites of prednisolone formed through CYP-mediated reactions.

MetaboliteEnzymeMetabolic Reaction
6β-hydroxyprednisoloneCYP3A4Hydroxylation
Other hydroxylated metabolitesCYP3A familyHydroxylation

Glucuronidation Pathways and Responsible Enzymes (e.g., UGT2B7)

Following Phase I metabolism, or for the parent prednisolone molecule itself, Phase II conjugation reactions occur to facilitate excretion. Glucuronidation is a major pathway in the metabolism of prednisolone, leading to the formation of more water-soluble glucuronide conjugates.

The UDP-glucuronosyltransferase (UGT) superfamily of enzymes is responsible for catalyzing the transfer of glucuronic acid to the prednisolone molecule. Research has identified UGT2B7 as a key enzyme involved in the glucuronidation of corticosteroids. While direct studies on the glucuronidation of prednisolone originating from this compound are limited, the established pathways for prednisolone are considered applicable.

The process of glucuronidation primarily targets the hydroxyl groups on the prednisolone molecule. This conjugation significantly increases the polarity of the metabolites, making them more readily excretable in urine and bile.

ConjugateEnzymeMetabolic Reaction
Prednisolone-21-glucuronideUGT enzymes (e.g., UGT2B7)Glucuronidation
Prednisolone-11-glucuronideUGT enzymesGlucuronidation

Hydrolysis of Ester Group to Active and Inactive Metabolites in Biological Matrices

The conversion of the prodrug this compound to the pharmacologically active prednisolone is dependent on the hydrolysis of its ester linkage. This biotransformation is a critical step that influences the bioavailability and pharmacokinetic profile of the active drug.

Comparative pharmacokinetic studies have indicated that the systemic availability of prednisolone is lower and the time to reach maximum plasma concentration (Tmax) is delayed after oral administration of this compound compared to prednisone (which is rapidly converted to prednisolone) nih.govnih.govnih.gov. This suggests that the hydrolysis of the metasulfobenzoate ester is a rate-limiting step in the absorption process nih.gov.

The hydrolysis is presumed to be catalyzed by non-specific esterases present in various biological matrices, including the gastrointestinal tract, blood, and liver. However, specific studies identifying the particular esterases responsible for the cleavage of the metasulfobenzoate group from prednisolone are not well-documented in the available literature.

The primary products of this hydrolysis are:

Prednisolone (Active Metabolite): The therapeutically active corticosteroid.

Metasulfobenzoic acid (Inactive Metabolite): The ester side chain, which is expected to be pharmacologically inactive.

Initial CompoundHydrolysis ProductsActivity
This compoundPrednisoloneActive
Metasulfobenzoic acidInactive

Excretion Routes and Mass Balance Studies in Research Models

Specific mass balance and excretion studies for this compound have not been extensively reported. However, the excretion profile can be inferred from the known elimination pathways of its active metabolite, prednisolone. Once prednisolone is formed, its elimination follows established routes for corticosteroids.

The primary route of excretion for prednisolone and its metabolites is through the kidneys into the urine. A smaller portion is eliminated through the biliary system into the feces.

Urinary Excretion: A significant proportion of an administered dose of prednisolone is excreted in the urine as various metabolites. These include:

Unchanged prednisolone

Prednisone (formed by interconversion)

Hydroxylated metabolites (e.g., 6β-hydroxyprednisolone)

Glucuronide conjugates

Fecal Excretion: A lesser amount of prednisolone and its metabolites are excreted in the feces, primarily through biliary elimination of conjugated metabolites.

Advanced Formulation and Drug Delivery System Research for Prednisolone Metasulfobenzoate

Design and Development of Controlled and Delayed-Release Formulations

The primary goal in formulating controlled and delayed-release systems for prednisolone (B192156) metasulfobenzoate is to ensure the drug is released predominantly in the colon. google.comtandfonline.com This is particularly relevant for treating inflammatory bowel diseases like ulcerative colitis. ucl.ac.ukabdominalkey.com Traditional oral dosage forms can be unreliable due to variability in gastrointestinal transit times and pH levels among individuals. google.com To overcome these challenges, researchers have focused on sophisticated coating technologies and carrier systems.

A notable example is a controlled-release formulation that involves coating pellets of prednisolone metasulfobenzoate. google.com This system has been designed to delay the release of the drug until the pellets reach the colon, which is achieved through a specific combination of polymers in the coating. nih.govnih.gov Clinical studies have investigated such formulations, demonstrating their potential to be effective in treating active ulcerative colitis. medirequests.comresearchgate.net

Polymer Selection and Coating Strategies for Targeted Delivery

The choice of polymers and the strategy for coating are critical for achieving site-specific drug delivery. For colonic delivery of this compound, a combination of glassy amylose (B160209) and ethylcellulose has been explored. google.comnih.gov This blend of a naturally occurring polysaccharide and a water-insoluble polymer is designed to protect the drug in the upper gastrointestinal tract. nih.govnih.gov

The coating's integrity is maintained until it reaches the colon, where the amylose is fermented by the resident microflora, leading to the release of the drug. tandfonline.comnih.gov The ratio of amylose to ethylcellulose is a key factor in controlling the release profile. google.comnih.gov A plasticizer, such as dibutyl sebacate, is also incorporated to ensure the flexibility and stability of the coating. google.com This targeted approach aims to provide localized anti-inflammatory action with reduced systemic side effects. google.comnih.gov

Role of pH-Sensitive and Microbiota-Degradable Materials in Release Mechanisms

To enhance the specificity of drug release, advanced formulations often employ a dual-trigger mechanism, combining pH-sensitive and microbiota-degradable materials. unimi.itpharmaexcipients.com This strategy addresses the physiological variations in the gastrointestinal tract. scispace.com

pH-Sensitive Polymers: Anionic copolymers of methacrylic acid and methyl methacrylate, such as Eudragit® S, are widely used as pH-sensitive polymers. ucl.ac.ukmdpi.commdpi.com These polymers are insoluble at the low pH of the stomach but dissolve at the neutral to slightly alkaline pH found in the lower small intestine and colon (typically pH > 7). ucl.ac.ukmdpi.comnih.gov This property prevents the premature release of the drug. mdpi.comnih.gov However, relying solely on pH can be unreliable due to inter- and intra-patient variability in gut pH. nih.gov

Microbiota-Degradable Polymers: The colon hosts a vast and diverse microbiota that produces a wide range of enzymes capable of degrading specific polysaccharides that are indigestible in the upper GI tract. unimi.itpharmaexcipients.comnih.gov This unique enzymatic environment provides a highly specific trigger for drug release.

Amylose: As a component of starch, amylose is resistant to digestion by human enzymes in the small intestine but is readily fermented by colonic bacteria. nih.govunimi.itoup.com Formulations like COLAL-PRED utilize a coating of glassy amylose and ethylcellulose to deliver this compound to the colon. ucl.ac.uknih.gov The breakdown of amylose by the gut microbiota triggers the release of the drug. nih.gov

Ethylcellulose: This water-insoluble polymer is often combined with microbiota-degradable polymers like amylose. nih.govnih.gov It controls the swelling of the formulation and prevents premature drug release in the aqueous environment of the upper GI tract. nih.gov

Eudragit® S: While primarily pH-sensitive, Eudragit® S can be combined with microbiota-degradable polymers to create a more robust delivery system. mdpi.commdpi.com This combination ensures that the drug is protected until it reaches the distal part of the intestine, where both pH and microbial action can contribute to its release. mdpi.com

The combination of these materials in a single formulation provides a "fail-safe" mechanism, where the pH-sensitive component initiates release in the lower intestine, and the microbiota-degradable component ensures targeted release within the colon. mdpi.com

Below is an interactive data table summarizing the properties of these materials:

MaterialTypeRelease TriggerRole in Formulation
AmyloseMicrobiota-Degradable PolysaccharideFermentation by colonic bacteriaForms a matrix that is degraded in the colon to release the drug. nih.govoup.com
EthylcelluloseWater-Insoluble PolymerN/A (provides structural integrity)Controls swelling and prevents premature drug release in the upper GI tract. nih.gov
Eudragit® SpH-Sensitive PolymerpH > 7.0Prevents drug release in the acidic environment of the stomach and upper small intestine. ucl.ac.ukmdpi.com

Engineering of Pellets, Microspheres, and Novel Carriers for Site-Specific Release

To achieve precise delivery of this compound, researchers have engineered various carrier systems, including pellets and microspheres. google.commdpi.com These multi-particulate systems offer advantages over single-unit dosage forms, such as more predictable gastric emptying and a wider distribution in the colon, which can improve therapeutic efficacy.

Pellets: Pellets are small, spherical or semi-spherical units that can be coated with functional polymers to control drug release. nih.govnih.gov For this compound, pellets have been formulated and then coated with a mixture of amylose and ethylcellulose. google.com This approach allows for a delayed-release profile, with the drug being released upon the degradation of the amylose by colonic bacteria. nih.gov The size of the pellets, typically ranging from 0.5 to 1.5 mm in diameter, and the thickness of the coating are critical parameters that are optimized to ensure targeted delivery. google.com

Microspheres: Microspheres are another type of microparticulate carrier system that can encapsulate the drug. brieflands.com These can be formulated using biodegradable polymers. brieflands.com For colon-targeted delivery, microspheres can be designed to be sensitive to the pH of the colonic environment or to be degraded by bacterial enzymes. brieflands.com Combining microspheres with a pH-sensitive polymer like Eudragit S-100 in a capsule can provide a dual mechanism for targeted release. brieflands.com The outer capsule protects the microspheres in the stomach, and the microspheres themselves can be engineered for release in the colon. brieflands.com

Novel Carriers: Research is ongoing into even more advanced carriers. These include various types of nanoparticles and other novel systems designed to improve the delivery of anti-inflammatory drugs. mdpi.commdpi.comnih.gov The goal is to enhance the site-specificity and release kinetics of the drug, further improving its therapeutic index.

Research into Novel Drug Delivery Systems

Beyond traditional controlled-release formulations, significant research is being conducted on novel drug delivery systems for this compound to improve its therapeutic efficacy, particularly for localized treatments.

Development and Optimization of Mucoadhesive Gels for Localized Delivery

Mucoadhesive gels are a promising platform for the localized delivery of drugs to mucosal surfaces, such as the buccal mucosa for the treatment of oral lesions. scielo.brresearchgate.net These gels are designed to adhere to the mucous membrane, which increases the residence time of the drug at the site of action and allows for a more targeted effect. scielo.brresearchgate.net

For corticosteroids like this compound, formulating them into a mucoadhesive gel can enhance their local anti-inflammatory effects while minimizing systemic absorption. pharmaexcipients.comnih.gov The development of these gels involves the careful selection of mucoadhesive polymers, such as chitosan (B1678972) and polyacrylic acid-based polymers, which have desirable properties for adhesion and drug release. researchgate.netpharmaexcipients.com Research has shown that incorporating nanoparticles containing the drug into these gels can further enhance therapeutic efficacy. scielo.brscielo.br

Quatsomal Encapsulation and Characterization for Enhanced Delivery

Quatsomes are novel, unilamellar nanovesicles composed mainly of quaternary ammonium (B1175870) surfactants and cholesterol. nih.govresearchgate.net They offer several advantages over traditional liposomes, including excellent stability, homogeneity, and a high capacity for drug loading. nih.govresearchgate.net

Recent studies have explored the encapsulation of this compound into quatsomes to create a sophisticated delivery system. pharmaexcipients.comnih.gov These quatsomal formulations have been characterized by their particle size, which typically ranges from approximately 70 to 113 nm, and a high drug encapsulation efficiency. pharmaexcipients.comnih.gov The positive surface charge of quatsomes can also enhance their interaction with negatively charged biological membranes. pharmaexcipients.com When these drug-loaded quatsomes are incorporated into a mucoadhesive gel, they can provide a synergistic effect, leading to a more efficient and localized treatment. pharmaexcipients.comnih.gov In vivo studies have demonstrated the potential of this approach for treating conditions like recurrent aphthous ulcers, showing rapid recovery and reduced inflammation. pharmaexcipients.com

Below is an interactive data table summarizing the characteristics of an optimized this compound-loaded quatsomal formula.

ParameterValue
Particle Size (nm)69.47 ± 0.41 to 113.28 ± 0.79
Polydispersity Index (PDI)0.207 ± 0.004 to 0.328 ± 0.004
Zeta Potential (mV)+45.15 ± 0.19 to +68.1 ± 0.54
Encapsulation Efficiency (%)79.62 ± 1.44 to 98.60% ± 1.22

In Vitro and Ex Vivo Release Studies of Advanced Formulations

The development of advanced formulations for this compound has been a key area of research, aiming to enhance its therapeutic efficacy, particularly for localized treatments. A variety of in vitro and ex vivo studies have been conducted to characterize the release profiles of these novel drug delivery systems.

One area of focus has been the creation of formulations for localized treatment of conditions like recurrent aphthous ulcers. A recent study detailed the formulation of a mucoadhesive quatsomal gel containing this compound. mdpi.commdpi.comnih.gov The researchers utilized a 2^3 factorial design to optimize the formulation, examining variables such as the type of quaternary ammonium surfactant (QAS), the molar ratio of QAS to cholesterol, and sonication time. nih.gov The resulting quatsomes exhibited particle sizes ranging from 69.47 ± 0.41 to 113.28 ± 0.79 nm and an entrapment efficiency of up to 98.60% ± 1.22. nih.gov In vitro drug release studies, conducted using a dialysis bag method in phosphate (B84403) buffer at pH 6.8, demonstrated that the percentage of drug released after 6 hours (Q6%) varied from 58.39 ± 1.75% to 94.42% ± 2.15, depending on the specific formulation parameters. mdpi.comnih.gov The release mechanism from these quatsomal gels was found to be primarily dependent on the polymer concentration, with higher concentrations leading to a more entangled polymeric network and consequently, a slower release rate. mdpi.com

Another significant area of research has been the development of colon-targeted delivery systems for inflammatory bowel disease (IBD). The COLAL-PRED® system, which consists of this compound sodium-coated pellets, is a notable example. ucl.ac.uknih.govnih.gov This system utilizes a coating of amylose and ethylcellulose, designed to be broken down by bacteria in the colon, thus releasing the drug locally. nih.govdrugbank.com In vitro dissolution studies are crucial for evaluating the performance of such pH and microbiota-triggered systems. mdpi.com For instance, studies have employed dissolution methods that simulate the dynamic intestinal environment using bicarbonate buffers to provide a more realistic assessment of release characteristics. researchgate.net These methods have been shown to effectively discriminate between different enteric-coated formulations. mdpi.com Research has also explored the use of bipolymer combinations, such as guar (B607891) gum and Eudragit RS100, to achieve a colon-specific release of prednisolone. nih.gov In vitro cumulative drug release studies in simulated colonic fluid containing rat cecal contents have been instrumental in optimizing these formulations. nih.gov

The table below summarizes key findings from in vitro release studies of advanced this compound formulations.

Formulation TypeKey Variables / ComponentsIn Vitro Release FindingsReference(s)
Mucoadhesive Quatsomal GelQAS type, QAS:Cholesterol ratio, Sonication timeDrug release (Q6%) ranged from 58.39% to 94.42%. Release rate is inversely proportional to polymer concentration. mdpi.comnih.gov
COLAL-PRED® (Pellets)Amylose and ethylcellulose coatingDesigned for microbiota-triggered release in the colon. ucl.ac.uknih.govnih.govdrugbank.com
Guar Gum and Eudragit RS100 TabletsRatio of guar gum to Eudragit RS100Optimized formulations showed minimal initial burst release and sustained release in simulated colonic fluid. nih.gov
Enteric-Coated TabletsEudragit® S or Eudragit® FS 30D coatingsBicarbonate-based dissolution media (Hanks buffer) effectively differentiated release profiles at ileal pH. mdpi.com

Impact of Formulation on In Vivo Delivery Profile and Local Availability in Research Models

The ultimate goal of advanced formulation strategies for this compound is to improve its in vivo delivery profile and enhance its local availability at the target site, thereby maximizing therapeutic benefit while minimizing systemic side effects.

In a study investigating a mucoadhesive quatsomal gel for recurrent aphthous ulcers, in vivo experiments were conducted on Wistar albino rats with induced buccal ulcers. mdpi.commdpi.comnih.gov The group treated with the this compound quatsomal mucoadhesive gel showed rapid recovery of ulcers, a finding confirmed by histological examination and evaluation of inflammatory biomarkers. mdpi.comnih.gov This suggests that the formulation successfully enhanced the local availability of the drug in the buccal mucosa.

For colon-targeted formulations, in vivo studies have been critical in assessing their efficacy. The COLAL-PRED® system, designed to release this compound in the colon, demonstrated effective treatment of ulcerative colitis in clinical trials by achieving dose-dependent improvements in disease activity. ucl.ac.uk The limited systemic absorption of this compound means its therapeutic action is targeted to the colon when released locally. ucl.ac.uk Although Phase III trials showed that COLAL-PRED® did not have higher clinical efficacy than traditional oral prednisolone, it did have a superior safety record with significantly fewer steroid-related adverse events. ucl.ac.uknih.govnih.gov This highlights the impact of the formulation on reducing systemic exposure.

A comparative study involving intestinal infusion in healthy subjects revealed that the systemic availability of prednisolone from this compound was significantly lower than that from an equivalent dose of prednisone (B1679067). nih.gov The mean absorption of this compound in the jejunal test segment was only 17.4% compared to 85.5% for prednisone, indicating that the ester form limits intestinal absorption. nih.gov This inherent property of limited absorption is leveraged by colon-targeting delivery systems to achieve localized action.

Research on prednisolone-loaded hydrogel-based delivery systems using guar gum and Eudragit RS100 also demonstrated efficacy in a 2,4,6-trinitrobenzene sulphonic acid (TNBS)-induced colitis model in rats. nih.gov The optimized formulation led to effective recovery, as evidenced by tissue histology and biochemical markers, and significantly reduced the toxicity of prednisolone, indicated by the thymus to body weight ratio. nih.gov

The table below presents a summary of the impact of different formulations on the in vivo delivery and local availability of this compound.

Formulation TypeResearch ModelKey In Vivo FindingsReference(s)
Mucoadhesive Quatsomal GelWistar albino rats with induced buccal ulcersRapid ulcer recovery, confirmed by histology and inflammatory biomarkers, indicating enhanced local availability. mdpi.comnih.gov
COLAL-PRED® (Pellets)Humans (Clinical Trials for Ulcerative Colitis)Effective local treatment of ulcerative colitis with superior safety and fewer systemic side effects compared to conventional prednisolone. ucl.ac.uknih.govnih.gov
Intestinal InfusionHealthy human subjectsSignificantly lower systemic availability and intestinal absorption compared to prednisone. nih.gov
Guar Gum and Eudragit RS100 Hydrogel TabletsRats with TNBS-induced colitisEffective amelioration of colitis and reduced systemic toxicity of prednisolone. nih.gov

Analytical Methodologies for Prednisolone Metasulfobenzoate in Research Applications

Development and Validation of Chromatographic Methods

Chromatographic techniques are central to the analysis of prednisolone (B192156) metasulfobenzoate, offering high resolution and sensitivity.

High-Performance Liquid Chromatography (HPLC) for Quantification in Biological Samples

High-Performance Liquid Chromatography (HPLC) is a cornerstone for the quantitative determination of prednisolone (the active moiety of prednisolone metasulfobenzoate) in biological samples such as plasma, whole blood, and urine. nih.govnih.gov Reversed-phase HPLC (RP-HPLC) is the most common approach. pharmacyjournal.net

A typical RP-HPLC method involves a C18 column as the stationary phase. pharmacyjournal.net For instance, one validated method for quantifying prednisolone in rat plasma utilized a Grace C18 column (250mm x 4.6ID, 5 micron particle size) with a mobile phase of methanol (B129727) and water in a 70:30 ratio. pharmacyjournal.net The flow rate was set at 0.9 ml/min, and detection was carried out at 238 nm. pharmacyjournal.net This method demonstrated linearity in the concentration range of 100 ng/ml to 1600 ng/ml. pharmacyjournal.net Sample preparation from plasma often involves a liquid-liquid extraction step to remove endogenous interferences. pharmacyjournal.net For example, after adding an internal standard, the plasma sample can be acidified and extracted with an organic solvent like ethyl acetate. pharmacyjournal.net

The validation of these HPLC methods is critical and typically assesses parameters such as linearity, accuracy, precision, selectivity, and stability to ensure reliable and reproducible results for bioanalytical and pharmacokinetic studies. pharmacyjournal.net

Table 1: Example of HPLC Method Parameters for Prednisolone Quantification in Plasma

Parameter Condition
Stationary Phase Grace C18 column (250mm x 4.6ID, 5 micron) pharmacyjournal.net
Mobile Phase Methanol: Water (70:30) pharmacyjournal.net
Flow Rate 0.9 ml/min pharmacyjournal.net
Detection Wavelength 238 nm pharmacyjournal.net
Linearity Range 100 ng/ml - 1600 ng/ml pharmacyjournal.net
Internal Standard Metformin pharmacyjournal.net
Extraction Method Liquid-Liquid Extraction with Ethyl Acetate pharmacyjournal.net

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for High Sensitivity Analysis

For applications requiring higher sensitivity and specificity, such as detailed pharmacokinetic studies or the analysis of low-concentration metabolites, Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is the preferred method. nih.govnih.gov This technique combines the separation power of liquid chromatography with the mass analysis capabilities of tandem mass spectrometry. nih.govupf.edu

LC-MS/MS has been successfully employed to detect and characterize prednisolone and its metabolites in human urine. nih.gov In one study, after oral administration of prednisolone, urine samples were analyzed using LC-MS/MS, which allowed for the detection of the parent compound and 20 metabolites. nih.gov The high sensitivity of the method enabled the detection of most metabolites for up to six days post-administration. nih.gov

The development of LC-MS/MS methods often involves electrospray ionization (ESI) in positive ion mode. nih.govamazonaws.com An LC-MS/MS assay for protein-unbound prednisolone in serum used this technique, achieving a calibration range from 0.25 to 811 µg/L. nih.gov Such methods are validated for precision, accuracy, and linearity to ensure their suitability for pharmacokinetic research. nih.gov The use of tandem mass spectrometry allows for selected reaction monitoring (SRM), which provides excellent selectivity by monitoring a specific precursor-to-product ion transition for the analyte of interest. nih.gov

Stability-Indicating Methods for Degradation Product Analysis in Research Formulations

The development of stability-indicating analytical methods is essential for assessing the chemical stability of this compound in research formulations. These methods must be able to separate the intact drug from its potential degradation products. researchgate.netnih.gov

A stability-indicating RP-HPLC method can be developed by subjecting the drug to stress conditions such as acid, base, and neutral hydrolysis, oxidation, and heat. nih.govnih.gov For instance, a study on the simultaneous determination of moxifloxacin (B1663623) and prednisolone developed a stability-indicating method using a BDS Hypersil C8 column. nih.gov The mobile phase consisted of a phosphate (B84403) buffer and methanol, and detection was performed at 254 nm. nih.gov The method was able to resolve the active compounds from the degradation products generated under various stress conditions. nih.gov The peak purity of the analyte peaks is often assessed using a photodiode array (PDA) detector to confirm that the peak is not co-eluting with any degradation products. nih.gov

Table 2: Common Stress Conditions for Stability-Indicating Method Development

Stress Condition Typical Reagents/Conditions
Acid Hydrolysis 0.1N HCl nih.gov
Base Hydrolysis 0.1N, 1N, 5N NaOH nih.gov
Neutral Hydrolysis Water at elevated temperature nih.gov
Oxidative Degradation Hydrogen Peroxide nih.gov
Thermal Degradation Dry heat nih.gov
Photochemical Degradation Exposure to UV light nih.gov

Spectrophotometric Techniques in Research Environments

UV-Vis spectrophotometry offers a simpler and more cost-effective method for the quantification of prednisolone in certain research applications, particularly for in-vitro dissolution studies or the analysis of pharmaceutical dosage forms. jocpr.comajrconline.org

These methods are based on the principle that prednisolone absorbs ultraviolet radiation at a specific wavelength. The maximum absorbance (λmax) for prednisolone is typically observed around 242-246 nm. jocpr.comsielc.com A simple and economical spectrophotometric method was developed using ethanol (B145695) as a solvent, with a λmax of 243 nm. ajrconline.org The method was validated according to ICH guidelines and demonstrated linearity over a concentration range of 2.5-20 µg/mL. ajrconline.org

Derivative spectrophotometry can also be used to enhance the resolution of the spectra and reduce interference from excipients. mosuljournals.com A study using derivative UV spectroscopy for the direct determination of prednisolone in absolute ethanol reported a determination range of 0.36-50.46 µg/ml for the zero-order spectrum. mosuljournals.com

Table 3: Validation Parameters for a Spectrophotometric Method

Parameter Finding
λmax 243 nm ajrconline.org
Linearity Range 2.5-20 µg/mL ajrconline.org
Correlation Coefficient (r²) 1.000 ajrconline.org
Solvent Ethanol ajrconline.org

Method Development for Impurity Profiling in Research Batches

The analysis of impurities in research batches of this compound is critical for quality control and to ensure the integrity of research findings. nih.gov Analytical methods for impurity profiling must be highly selective to separate structurally similar impurities from the main compound. nih.gov

RP-HPLC is a powerful tool for this purpose. nih.gov An improved stability-indicating RP-HPLC method was developed for the analysis of related substances in prednisolone active ingredient. nih.gov This method utilized a Phenomenex Gemini C18 column and a gradient mobile phase system to achieve baseline separation of prednisolone from its known impurities. nih.gov The importance of impurity profiling has grown, as it provides a more comprehensive characterization of the drug substance's quality than simple assay methods. nih.gov Such methods are essential for issuing a certificate of analysis (CoA) for research batches. nih.gov

Bioanalytical Method Validation for Pharmacokinetic Studies

Bioanalytical methods used in pharmacokinetic studies of this compound must be rigorously validated to ensure the reliability of the data. pharmacyjournal.netnih.gov These studies aim to understand the absorption, distribution, metabolism, and excretion (ADME) of the drug.

Validation of bioanalytical methods, whether HPLC or LC-MS/MS, is performed in accordance with guidelines from regulatory bodies. The validation process confirms the method's selectivity, accuracy, precision, linearity, and stability in the specific biological matrix being studied (e.g., plasma, urine). nih.govpharmacyjournal.net For example, a bioanalytical RP-HPLC method for prednisolone in rat plasma was validated to demonstrate its suitability for bioequivalence and pharmacokinetic studies. pharmacyjournal.net Similarly, an LC-MS/MS assay for unbound prednisolone in serum underwent a thorough validation process, including assessing the stability of protein binding and the influence of freeze-thaw cycles. nih.gov The results of these validations provide confidence that the method can accurately measure drug concentrations over time, which is fundamental to calculating key pharmacokinetic parameters. nih.govnih.gov

Comparative Studies and Structure Activity Relationship Sar Research

Comparison of Prednisolone (B192156) Metasulfobenzoate with Parent Prednisolone and Prednisone (B1679067)

Differential Intestinal Absorption and Systemic Availability of Prodrug vs. Active Form

Prednisolone metasulfobenzoate is designed for targeted delivery to the colon. drugbank.com It is known to be more poorly absorbed from the colon than prednisolone or prednisolone acetate. google.com This characteristic is attributed to its formulation, often with an acid-resistant coating that dissolves at a pH corresponding to the terminal ileum and colon, releasing the drug in a controlled manner. abdominalkey.com This targeted release aims to achieve high local concentrations in the colon with minimal systemic absorption. abdominalkey.com

In contrast, conventional prednisolone is rapidly and almost completely absorbed from the gastrointestinal tract, with a systemic availability ranging from 75% to 98%. fip.org Prednisone, a prodrug, is also rapidly absorbed and must be converted to its active metabolite, prednisolone, in the liver. nih.gov

A study comparing the intestinal infusion of this compound and prednisone in healthy subjects revealed significant differences in their systemic availability. The systemic availability of the active molecule, prednisolone, was significantly lower after administration of this compound compared to prednisone. nih.gov This was evidenced by a lower mean maximum concentration (Cmax) and a longer time to reach maximum concentration (tmax) for this compound. nih.gov The reduced intestinal absorption of the ester form is considered a key factor in these differences. nih.gov

Another study in healthy volunteers comparing single oral doses of prednisone and prednisolone sodium metasulfobenzoate found that the maximum prednisolone concentrations were higher and occurred earlier after prednisone administration. nih.gov The area under the curve (AUC), a measure of total drug exposure, was also significantly larger with prednisone, suggesting a decreased systemic availability of prednisolone from prednisolone sodium metasulfobenzoate. nih.gov

Table 1: Comparative Pharmacokinetic Parameters of Prednisolone from Different Formulations

ParameterThis compoundPrednisone
Systemic Availability Significantly lower nih.govHigh (75-98% as prednisolone) fip.org
Intestinal Absorption Poor from the colon google.comnih.govRapid and almost complete fip.org
Time to Peak Concentration (tmax) Longer nih.gov1-2 hours fip.orgnih.gov
Maximum Concentration (Cmax) Lower nih.govHigher nih.gov

Pharmacokinetic Distinctions in Animal Models

Animal models have been instrumental in understanding the pharmacokinetic differences between these corticosteroids. Studies in rabbits have supported a non-linear reversible metabolism model to describe the relationship between prednisone and prednisolone. nih.gov Research in dogs has shown that after oral administration of prednisone, it is metabolized to prednisolone, with both compounds detectable in plasma. iastate.edu The pharmacokinetics of oral prednisone have been described in various animal models, including cats and rabbits. iastate.edu

In alpacas, a study on the oral administration of prednisolone showed low bioavailability. frontiersin.org While specific comparative studies in animal models focusing on this compound are less common in the available literature, the established differences in absorption and metabolism of prednisone and prednisolone in various species underscore the importance of the specific chemical form of the corticosteroid administered. For instance, in cats, oral prednisolone is considered superior to prednisone due to potentially decreased gastrointestinal absorption or hepatic conversion of prednisone to prednisolone. researchgate.net

Structure-Activity Relationship Studies of Ester Derivatives

Influence of Ester Moiety on Receptor Binding and Biological Activity

The chemical structure of corticosteroids, particularly the nature of the ester group at the C17 and C21 positions, significantly influences their receptor binding affinity and biological activity. core.ac.ukderangedphysiology.com Esterification can alter the lipophilicity of the steroid, which in turn affects its absorption, distribution, and duration of action. wikipedia.org

For glucocorticoids, the 3-keto-4-ene scaffold is essential for activity. researchgate.net Modifications such as the introduction of a double bond between C1 and C2, as seen in prednisolone, enhance glucocorticoid activity. uomustansiriyah.edu.iqnih.gov The ester moiety can further modulate this activity. For example, the addition of a furoate moiety at the C17 position of fluticasone (B1203827) enhances its lipophilicity and receptor binding affinity. physiology.orgersnet.org

Research on a series of corticosteroid 17α-esters has shown that the topical anti-inflammatory activity and systemic activity are significantly dependent on the functionalities within the ester group. nih.gov Some 17α-(alkoxycarbonyl)alkanoates demonstrated an excellent separation of systemic activity from topical activity. nih.gov This highlights the potential to design corticosteroids with localized effects and reduced systemic side effects by modifying the ester group. nih.gov

The ligand-binding domain of the glucocorticoid receptor has a pocket that interacts with the C17 residue of the steroid, and the nature of the substituent at this position affects the affinity and duration of action. nih.gov Studies have shown that for some derivatives, the addition of a furoyl moiety can significantly increase transcriptional activity. mdpi.com

Correlation between Chemical Structure and Pharmacokinetic Behavior in Research Models

The chemical structure of corticosteroid esters directly correlates with their pharmacokinetic behavior. Increased lipophilicity due to fatty acid esters can lead to slower release from intramuscular injection sites, prolonging the duration of action. wikipedia.org The length of the fatty acid chain can be optimized to achieve a desired duration of effect. wikipedia.org

The design of "soft" glucocorticoids, which are active compounds that are metabolized in a predictable way to inactive forms, often involves the use of ester functionalities. researchgate.net These esters are designed to be susceptible to hydrolysis, leading to rapid inactivation and reduced systemic exposure. researchgate.net For example, 17α-dichloroacetyl derivatives have been shown to be highly potent topically but with significantly reduced systemic activity due to facile hydrolytic deactivation. researchgate.net

The goal of these structural modifications is often to improve the therapeutic index by maximizing local anti-inflammatory effects while minimizing systemic side effects. researchgate.net

Comparative Analysis with Other Corticosteroid Derivatives in Research Contexts

In research, particularly in the context of inflammatory bowel disease, this compound has been compared with other second-generation corticosteroids like beclomethasone (B1667900) dipropionate and budesonide. researchgate.netmedirequests.com These "topically acting" steroids are designed to have high local activity in the gut with low systemic bioavailability. medirequests.com

Beclomethasone dipropionate has shown clinical efficacy similar to conventional oral corticosteroids for inducing remission in ulcerative colitis in some studies. medirequests.com Budesonide is available in formulations that target its release to the small intestine and colon. researchgate.net While direct head-to-head comparisons are sometimes limited, these studies aim to evaluate the relative efficacy and safety profiles of different corticosteroid derivatives. medirequests.com

Deflazacort, an oxazoline (B21484) derivative of prednisolone, has also been compared to other steroids in different disease contexts, with some evidence suggesting a similar efficacy profile with potentially fewer side effects on bone mineral content. indianjnephrol.org

The development of novel corticosteroid derivatives continues, with a focus on creating compounds with improved selectivity for the glucocorticoid receptor and a better separation of therapeutic effects from adverse effects. researchgate.net

Future Research Directions and Unexplored Avenues for Prednisolone Metasulfobenzoate

Investigation of Novel Biotransformation Pathways and Enzymes

The therapeutic efficacy of prednisolone (B192156) metasulfobenzoate relies on its conversion to the active moiety, prednisolone. The bioavailability of prednisolone is notably different when derived from its metasulfobenzoate salt compared to the biotransformation of prednisone (B1679067). societechirorale.com Studies involving intestinal infusion have shown that the systemic availability of prednisolone from prednisolone metasulfobenzoate is significantly lower than from prednisone, a difference attributed to less efficient intestinal absorption of the ester form. nih.gov

While the general metabolism of prednisolone involves hydrogenation and hydroxylation to form various metabolites, the specific enzymes responsible for cleaving the metasulfobenzoate ester in the human colon are not fully characterized. pharmgkb.org Future research should focus on identifying the specific bacterial enzymes (e.g., esterases) within the gut microbiota that are responsible for this crucial biotransformation. Understanding these pathways could lead to strategies for modulating drug release, potentially by co-administering probiotics that enhance the expression of necessary enzymes or by designing formulations that are optimized for common enzymatic profiles within the population.

Table 1: Key Metabolic Reactions of Prednisone and Prednisolone

Metabolic ReactionEnzymes ImplicatedResulting MetabolitesReference
11-keto reduction (Prednisone to Prednisolone)11β-hydroxysteroid dehydrogenasesPrednisolone lookchem.com
C20-ketone reductionAKR1C family enzymes (probable)20α- and 20β-dihydro-prednisolone pharmgkb.org
C6-hydroxylationCytochrome P450 3A4 (CYP3A4)6β-hydroxy-prednisolone pharmgkb.org
GlucuronidationUDP-glucuronosyltransferase 2B7 (UGT2B7)Prednisone/Prednisolone glucuronides pharmgkb.org

Advanced Receptor Subtype Specificity and Allosteric Modulation Studies

Corticosteroids exert their effects by binding to intracellular glucocorticoid receptors (GR) and mineralocorticoid receptors (MR). qeios.comwikipedia.org Upon binding, these receptors translocate to the nucleus to modulate gene expression. qeios.com A significant challenge in corticosteroid therapy is the broad range of effects, many of which are undesirable.

Future research should pursue advanced studies into the differential binding and activation of GR and MR subtypes by prednisolone. A particularly promising and largely unexplored avenue is the study of allosteric modulation. frontiersin.org Allosteric modulators bind to a receptor at a site distinct from the primary (orthosteric) binding site, altering the receptor's conformation and thereby potentiating or attenuating the effect of the endogenous agonist. frontiersin.org Developing allosteric modulators for the GR could allow for a more refined control of its activity, potentially separating the desired anti-inflammatory effects from unwanted metabolic side effects. frontiersin.org This approach could lead to the design of co-therapies where this compound is administered with a GR allosteric modulator to achieve tissue-selective or pathway-selective effects.

Integration of Computational Modeling and In Silico Approaches for Compound Prediction and Design

In silico methods are powerful tools for accelerating drug design and discovery. sciensage.info Molecular docking studies have already been employed to design and screen novel prednisolone derivatives, comparing their binding energies and interactions with the glucocorticoid receptor to predict anti-inflammatory activity. nih.govnih.gov These computational approaches can evaluate key parameters like lipophilicity, solubility, and bioavailability scores before synthesis is even attempted. sciensage.inforesearchgate.net

Future work should systematically apply these computational tools to this compound. By modeling the interactions of novel prednisolone prodrugs with both target receptors and metabolizing enzymes, researchers can predict their activation profiles and potential efficacy. For example, in silico models could be used to:

Design new ester linkages with tailored hydrolysis rates by specific colonic enzymes.

Predict the binding affinity of novel prednisolone analogs to different GR subtypes. nih.gov

Screen virtual libraries of compounds for desirable properties, serving as a basis for introducing more efficient and specific anti-inflammatory agents. researchgate.net

Table 2: Examples of In Silico Tools in Glucocorticoid Research

Tool/MethodApplicationKey Findings/GoalsReference
Molecular Docking (e.g., CRESSET Flare, PyRx)Evaluating ligand-protein interactions and binding affinity.Identify derivatives with high binding affinity for the glucocorticoid receptor. sciensage.inforesearchgate.net
ADMET Screening (e.g., SwissADME)Predicting absorption, distribution, metabolism, excretion, and toxicity.Evaluate drug-likeness, solubility, and potential for ocular permeability. sciensage.inforesearchgate.net
Pharmacodynamic ModelingSimulating the time course of drug effects on physiological systems.Model the effects of prednisolone on immune cell trafficking. nih.gov

Development of Innovative Delivery Systems for Expanded Research Applications

This compound is itself a component of an innovative delivery system, COLAL-PRED, which uses a starch-based coating to target the colon. nih.govnih.gov This technology relies on microbial enzymes in the colon to break down the coating and release the drug. nih.gov

Building on this, future research can explore more sophisticated delivery systems for research applications. Recent breakthroughs include platforms with multiple independent release triggers (e.g., combining pH and microbial action) to ensure more reliable targeting despite physiological variability. nih.gov Other innovative approaches include:

Nanoparticle-based systems: Encapsulating prednisolone or its prodrugs in nanoparticles, liposomes, or biodegradable microspheres can offer enhanced control over release kinetics and allow for targeting of specific cell types, such as activated macrophages at sites of inflammation. researchgate.netfrontiersin.org

3D-Printed Formulations: 3D printing allows for the creation of personalized dosage forms with complex geometries and tunable release profiles, which could be invaluable for preclinical research models. nih.gov

Ligand-Anchored Polymers: Conjugating the drug carrier to ligands that bind to specific receptors overexpressed on diseased cells can achieve active targeting and improve drug localization. frontiersin.org

Exploration of Prodrug Strategies Beyond Metasulfobenzoate Conjugation

The metasulfobenzoate ester is just one of many possible prodrug strategies. The field of glucocorticoid prodrug design is rich with possibilities that could be applied to prednisolone for research purposes. nih.gov Exploring these alternatives could yield compounds with novel properties, such as different release kinetics, tissue specificities, or durations of action.

Future research should investigate a diverse range of prodrug chemistries, including:

Polymer-Drug Conjugates: Attaching prednisolone to polymers like polyethylene (B3416737) glycol (PEG) or N-(2-hydroxypropyl)-methacrylamide (HPMA) can improve solubility and alter pharmacokinetic profiles. nih.gov

Fatty Acid Conjugates: Esterifying prednisolone with long-chain fatty acids can create highly lipophilic prodrugs suitable for formulation as long-acting injectable depots. nih.gov

Antibody-Drug Conjugates (ADCs): For highly specific targeting, prednisolone can be linked to an antibody that recognizes an antigen unique to a specific cell type, a strategy with great potential for both therapeutic and research applications. nih.gov

Novel Ester and Amide Linkages: Synthesizing derivatives such as the 17β-carboxamide steroids has been shown to produce compounds with potent local anti-inflammatory activity. nih.gov

Mechanistic Studies on Long-Term Cellular and Molecular Effects at Sub-Systemic Exposure Levels

Formulations like this compound are designed to minimize systemic absorption, thereby reducing the risk of systemic side effects. researchgate.netgoogle.com However, even low-level systemic exposure over long periods could have subtle biological consequences. The long-term effects of chronic, sub-systemic corticosteroid exposure are not well understood. Cases of neuropsychiatric symptoms have been reported even with low daily doses of prednisone. mdpi.com Furthermore, prolonged exposure to any level of exogenous glucocorticoids carries a risk of suppressing the hypothalamic-pituitary-adrenal (HPA) axis, which can lead to adrenal atrophy. nih.govsmw.ch

A critical area for future investigation is the long-term mechanistic impact of this low-level exposure on various organ systems. This research would require sensitive techniques to detect subtle changes in:

Gene expression and protein synthesis in tissues like the brain, bone, and metabolic organs. mdpi.com

Cellular signaling pathways and receptor sensitivity.

Homeostatic control mechanisms related to metabolism and immune function. mdpi.com

Such studies are crucial for fully understanding the consequences of long-term, localized corticosteroid therapy.

Application of Omics Technologies (e.g., Metabolomics, Proteomics) to Elucidate Compound Effects

"Omics" technologies offer a powerful, high-throughput approach to capture a global snapshot of molecular changes induced by a drug. Metabolomics, the study of metabolites, has been used to identify urinary biomarkers of prednisolone's metabolic side effects, such as muscle wasting and insulin (B600854) resistance. nih.gov Similarly, proteomics has revealed that prednisolone can broadly downregulate inflammatory proteins in the airways and plasma, even on top of targeted biologic therapies. nih.govmedrxiv.org

The application of these technologies to this compound is a key future direction.

Metabolomic profiling of urine, plasma, and colonic tissue samples from subjects treated with colon-targeted this compound could provide a detailed map of its local and subtle systemic metabolic effects. nih.gov

Proteomic analysis of intestinal biopsies could elucidate the specific anti-inflammatory mechanisms at a molecular level, revealing which inflammatory pathways are most effectively suppressed by localized delivery. nih.gov

These omics-based approaches can uncover novel mechanisms of action, identify new biomarkers for efficacy and safety, and provide a more complete picture of the biological impact of this compound.

Q & A

Basic Research Questions

Q. What molecular mechanisms underlie the anti-inflammatory and immunomodulatory effects of prednisolone metasulfobenzoate?

  • Methodological Guidance : To investigate this, use in vitro assays (e.g., nuclear receptor binding studies) and gene expression profiling (RNA-seq) to identify targets. Compare results with structurally related glucocorticoids (e.g., dexamethasone derivatives) to isolate the role of the metasulfobenzoate moiety. Reference mechanistic studies from authoritative databases like the NCI Thesaurus .

Q. How does the metasulfobenzoate functional group influence the pharmacokinetic properties of prednisolone derivatives?

  • Methodological Guidance : Conduct comparative pharmacokinetic studies in animal models, measuring parameters such as bioavailability, half-life, and tissue distribution. Use high-performance liquid chromatography (HPLC) for quantification, as outlined in reagent testing protocols . Molecular dynamics simulations can further elucidate structural stability and solubility differences .

Q. What validated analytical methods are recommended for quantifying this compound in pharmaceutical formulations?

  • Methodological Guidance : Employ reverse-phase HPLC with UV detection (λ = 240–260 nm) or mass spectrometry (LC-MS/MS) for high sensitivity. Validate methods per ICH guidelines, including linearity, precision, and recovery tests. Cross-reference with pharmacopeial standards (e.g., USP) for traceability .

Advanced Research Questions

Q. How can researchers reconcile discrepancies in efficacy data from observational vs. experimental studies on this compound?

  • Methodological Guidance : Apply systematic review frameworks (e.g., COSMOS-E) to assess confounding variables (e.g., dosing regimens, patient demographics). Use meta-regression to explore heterogeneity sources, such as study design (case-control vs. cohort) or exposure measurement variability .

Q. What experimental designs are optimal for evaluating dose-response relationships in this compound’s anti-inflammatory effects?

  • Methodological Guidance : Implement randomized controlled trials (RCTs) with stratified dosing arms. For preclinical studies, use factorial designs to test interactions between dose and administration routes. Apply dose-response meta-analysis (DRMA) to pool data from heterogeneous studies, adjusting for publication bias via funnel plots .

Q. How can researchers address challenges in pediatric formulation development for this compound?

  • Methodological Guidance : Utilize patient-centric frameworks (e.g., acceptability studies in children aged 2–12 years) to evaluate dispersible tablet formulations. Incorporate sensory testing (palatability, disintegration time) and compare with adult formulations. Reference WHO guidelines on pediatric drug delivery systems .

Q. What statistical approaches are suitable for analyzing conflicting data on this compound’s off-target effects?

  • Methodological Guidance : Apply Bayesian hierarchical models to account for variability in study outcomes. Use sensitivity analyses to test robustness against missing data or measurement errors. Cross-validate findings with in silico toxicity prediction tools (e.g., molecular docking for off-target receptor interactions) .

Methodological Frameworks and Tools

  • Systematic Reviews : Follow PRISMA guidelines for transparent reporting. Include an information specialist to optimize search strategies across databases (e.g., PubMed, Embase) and mitigate selection bias .
  • Research Question Formulation : Use PICO (Population, Intervention, Comparison, Outcome) or FINER (Feasible, Interesting, Novel, Ethical, Relevant) criteria to refine hypotheses .
  • Data Synthesis : For meta-analyses, employ software like RevMan or R’s metafor package. Address heterogeneity via subgroup analysis (e.g., by study design or population) .

Key Challenges and Solutions

  • Confounding Variables : Use propensity score matching in observational studies to balance covariates (e.g., age, comorbidities) .
  • Data Gaps : Leverage dataset search tools (e.g., Google Dataset Search) to locate supplementary data on pharmacokinetics or adverse events .
  • Ethical Considerations : Adhere to protocols for human subject research, including informed consent and IRB approvals, particularly in pediatric studies .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.